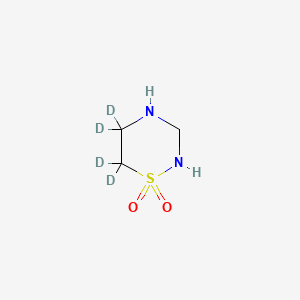
Taurultam-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taurultam-d4 is a deuterated derivative of taurultam, a compound closely related to taurolidine. Taurolidine is known for its antimicrobial and antineoplastic properties. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Taurultam-d4 involves the incorporation of deuterium atoms into the taurultam molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated starting materials in the synthesis of taurultam, ensuring that the final product is deuterated.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Taurultam-d4 undergoes various chemical reactions, including:
Hydrolysis: In aqueous environments, this compound can hydrolyze to form its active metabolites.
Oxidation and Reduction: These reactions can alter the oxidation state of the sulfur atom in the molecule.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis Products: The primary products are taurultam and its deuterated derivatives.
Oxidation Products: Oxidized forms of this compound, which may include sulfoxides or sulfones.
Reduction Products: Reduced forms of this compound, potentially including thiols.
Applications De Recherche Scientifique
Taurultam-d4 has a wide range of applications in scientific research:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Pharmacokinetics: Employed in studies to track the metabolism and distribution of taurultam in biological systems.
Biomedical Research: Investigated for its potential antimicrobial and antineoplastic properties, similar to taurolidine.
Industrial Applications: Utilized in the development of new antimicrobial agents and in the study of deuterium effects on chemical reactions.
Mécanisme D'action
The mechanism of action of Taurultam-d4 is closely related to that of taurolidine. It involves:
Antimicrobial Activity: this compound exerts its effects by binding to microbial cell walls, disrupting their integrity and leading to cell death.
Antineoplastic Activity: It induces apoptosis in cancer cells through both mitochondrial and extrinsic pathways. This involves the activation of caspases and the generation of reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
Taurolidine: The parent compound of taurultam-d4, known for its broad-spectrum antimicrobial and antineoplastic properties.
Methylol-taurultam: Another derivative of taurolidine, which also exhibits antimicrobial activity.
Substance 2250: A structural analogue of taurultam with enhanced antineoplastic effects.
Uniqueness of this compound:
Stable Isotope Labeling: The incorporation of deuterium atoms makes this compound unique and valuable for analytical and pharmacokinetic studies.
Enhanced Stability: Deuterium substitution can enhance the metabolic stability of the compound, making it more suitable for long-term studies.
Propriétés
Formule moléculaire |
C3H8N2O2S |
|---|---|
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
5,5,6,6-tetradeuterio-1,2,4-thiadiazinane 1,1-dioxide |
InChI |
InChI=1S/C3H8N2O2S/c6-8(7)2-1-4-3-5-8/h4-5H,1-3H2/i1D2,2D2 |
Clé InChI |
RJGYJMFQWGPBGM-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C1(C(S(=O)(=O)NCN1)([2H])[2H])[2H] |
SMILES canonique |
C1CS(=O)(=O)NCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















